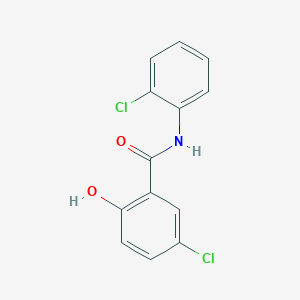

5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide

Beschreibung

The exact mass of the compound 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58330. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c14-8-5-6-12(17)9(7-8)13(18)16-11-4-2-1-3-10(11)15/h1-7,17H,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICXLNBRHZDDBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60288968 |

Source

|

| Record name | 5-chloro-n-(2-chlorophenyl)-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6626-92-2 |

Source

|

| Record name | NSC58330 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloro-n-(2-chlorophenyl)-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

CAS number 6626-92-2 scientific data

An In-depth Technical Guide to 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide (CAS: 6626-92-2)

Introduction

5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide, identified by CAS number 6626-92-2, is a halogenated benzamide derivative that has garnered attention in medicinal chemistry and molecular biology.[1] While not a widely commercialized therapeutic agent, its significance lies in its demonstrated biological activities, which position it as a valuable lead compound for antiviral drug discovery and as a specialized chemical probe for studying nuclear receptor function.[1][2] This guide offers a comprehensive technical overview of its chemical properties, synthesis, biological mechanisms, analytical procedures, and safety protocols, synthesized for researchers and drug development professionals.

Physicochemical Characteristics

The fundamental identity and properties of 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide are summarized below. These data are critical for its handling, formulation, and interpretation in experimental settings.

| Property | Value | Reference |

| CAS Number | 6626-92-2 | [1][3] |

| IUPAC Name | 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide | [1] |

| Molecular Formula | C₁₃H₉Cl₂NO₂ | [1][3] |

| Molecular Weight | 282.12 g/mol | [1][3] |

| Melting Point | 107 °C | [3] |

| Boiling Point | 358.8 ± 42.0 °C (Predicted) | [3] |

| Density | 1.479 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 7.65 ± 0.43 (Predicted) | [3][4] |

| InChI Key | MICXLNBRHZDDBX-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)Cl | [1] |

Synthesis and Manufacturing

The synthesis of 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide is well-documented, primarily involving the formation of an amide bond between a salicylic acid derivative and an aniline derivative.

Phosphorus Trichloride (PCl₃) Mediated Synthesis

This is the most established method for producing the title compound.[1][3] It relies on the in-situ formation of a highly reactive acid chloride intermediate.

Causality of Experimental Design: The use of phosphorus trichloride (PCl₃) is a classic and effective method for converting carboxylic acids into acyl chlorides. The acyl chloride is significantly more electrophilic than the parent carboxylic acid, making it susceptible to nucleophilic attack by the weakly basic 2-chloroaniline. The reaction is typically conducted at reflux in an inert, high-boiling solvent like chlorobenzene or toluene to provide the necessary activation energy for the reaction to proceed to completion, with documented yields ranging from 68% to 85%.[1][3]

Caption: PCl₃-mediated synthesis workflow.

Experimental Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar quantities of 5-chloro-2-hydroxybenzoic acid and 2-chloroaniline in dry chlorobenzene or toluene.

-

Activation: Slowly add phosphorus trichloride (approx. 0.4 equivalents) to the stirring mixture.

-

Reaction: Heat the mixture to reflux and maintain for 5-15 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction mixture is typically poured into ice water to quench any remaining PCl₃. The resulting precipitate is collected by filtration.

-

Purification: The crude solid is washed with water and then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield the pure product.

Carbodiimide Coupling: A Safer Alternative

Modern synthetic strategies often favor the use of carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) due to their improved safety profile and milder reaction conditions.[1]

Causality of Experimental Design: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is then readily displaced by the amine nucleophile. A significant advantage of using EDC is that the urea byproduct formed is water-soluble, which greatly simplifies the purification process through simple aqueous extraction, avoiding the harsh quenching and handling procedures associated with PCl₃.[1]

Biological Activity and Mechanisms

The biological profile of 6626-92-2 is centered on two distinct areas: antiviral research and nuclear receptor modulation.

Antiviral Potential

Research has identified 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide as a promising scaffold for the development of antiviral agents.[1]

-

Activity: Studies have shown that this compound and its analogues can potently inhibit the replication of Respiratory Syncytial Virus (RSV) and human adenovirus (HAdV).[1]

-

Mechanism of Action: The precise molecular mechanism has not been fully elucidated. However, it is hypothesized to involve direct interaction with viral proteins or enzymes that are essential for the viral replication cycle.[1] Its role is primarily considered that of a lead compound or a starting material for further chemical modification to enhance potency and selectivity.[1]

Modulation of Hepatocyte Nuclear Factor 4 alpha (HNF4α)

A highly specific application of this compound is as a bioactive component, designated CCBA , in a commercial Human Hepatocyte Nuclear Factor 4 alpha (HNF4α) reporter assay kit.[2]

-

Context: HNF4α is a crucial nuclear receptor that regulates the transcription of genes involved in liver function, glucose metabolism, and lipid homeostasis. Dysregulation of HNF4α is implicated in various metabolic diseases.

-

Application in Research: The CCBA compound is used within the assay as a tool to study the HNF4α signaling pathway. Researchers can use it to investigate compounds that may activate or inhibit HNF4α by observing its effect on a reporter gene system. This self-validating system allows for the screening and characterization of novel drug candidates targeting this important nuclear receptor.

Caption: Role of CCBA in an HNF4α reporter assay.

Analytical Methodologies

Ensuring the purity and concentration of 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide is critical for reproducible experimental results. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.[5][6]

Experimental Protocol: Validated Reverse-Phase HPLC Method

This protocol describes a robust, self-validating method for the quantification of the title compound, based on standard practices for aromatic, moderately polar molecules.[5]

-

Instrumentation:

-

An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and data acquisition software.[5]

-

-

Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Phosphoric acid (for pH adjustment)

-

Reference standard of 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide

-

-

Chromatographic Conditions:

-

Mobile Phase: A degassed mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. Causality: The organic solvent (acetonitrile) elutes the compound from the non-polar C18 column. The acid ensures the phenolic hydroxyl and amide groups have a consistent protonation state, leading to sharp, reproducible peaks.

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 25 °C (controlled).

-

Detection Wavelength: Determined by the UV absorbance maximum of the compound (typically scanned from 200-400 nm; phenolic compounds often detected around 254 nm or 280 nm).

-

Injection Volume: 10 µL.

-

-

Validation Parameters:

-

The method should be validated for specificity, accuracy, precision, linearity, and range according to established pharmaceutical guidelines to ensure data integrity.[6]

-

Safety, Handling, and Toxicology

Proper handling of 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide is essential due to its potential hazards.[1][2]

| Hazard Statement | GHS Code | Reference |

| Harmful if swallowed | H302 | [1][3] |

| Causes skin irritation | H315 | [1][3] |

| Causes serious eye irritation | H319 | [1][3] |

| May cause respiratory irritation | H335 | [1][3] |

| Presumed reproductive toxicant | - | [2] |

Mandatory Handling Protocols:

-

Personal Protective Equipment (PPE): Always handle with chemical-resistant gloves (e.g., nitrile) and safety glasses with side shields. An impervious lab coat is required.[2]

-

Engineering Controls: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

First Aid:

-

Disposal: Dispose of waste material through a licensed professional waste disposal service. Do not allow it to enter the municipal drainage system.

Conclusion

5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide (CAS 6626-92-2) is a synthetically accessible chemical entity with a dual identity in the scientific landscape. It serves as a valuable starting point for the development of novel antiviral therapeutics against pathogens like RSV and adenovirus and simultaneously functions as a precision tool (CCBA) for the in-vitro study of the HNF4α nuclear receptor pathway. A thorough understanding of its synthesis, biological activities, and handling requirements is paramount for any researcher aiming to leverage its potential in drug discovery and molecular biology. Future investigations should focus on elucidating its exact antiviral mechanism of action and exploring the structure-activity relationships that govern its modulation of HNF4α.

References

- (Source not directly used)

-

Indigo Biosciences. (2024, March 12). Safety Data Sheet: Human Hepatocyte Nuclear Factor 4 alpha (HNF4α; NR2A1) Assay Kit. Available at: [Link]

-

Watson International. 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide CAS 6626-92-2. Available at: [Link]

- (Source not directly used)

- (Source not directly used)

- (Source not directly used)

- (Source not directly used)

- (Source not directly used)

- (Source not directly used)

- (Source not directly used)

- (Source not directly used)

- (Source not directly used)

- (Source not directly used)

- (Source not directly used)

- (Source not directly used)

- (Source not directly used)

- (Source not directly used)

- (Source not directly used)

- (Source not directly used)

-

SciSpace. Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Available at: [Link]

Sources

- 1. Buy 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide | 6626-92-2 [smolecule.com]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. 5-chloro-N-(2-chlorophenyl)-2-hydroxy-benzaMide | 6626-92-2 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

An In-Depth Technical Guide to the Antiviral Properties of 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide (Niclosamide)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The global challenge of emerging and re-emerging viral infections necessitates the rapid development of effective therapeutics. Drug repurposing, a strategy that identifies new uses for approved drugs, offers a significantly accelerated path to clinical application. This guide provides a comprehensive technical overview of 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide, an FDA-approved anthelmintic agent commonly known as Niclosamide, which has been identified as a potent, broad-spectrum antiviral agent.[1][2][3] We will delve into its wide-ranging antiviral activities, explore its multifaceted mechanisms of action, present detailed experimental protocols for its evaluation, and discuss the current challenges and future directions for its clinical translation as an antiviral therapeutic.

Introduction: From Tapeworms to Viruses

5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide, or Niclosamide, is a salicylamide derivative that has been utilized in clinical practice for decades to treat tapeworm infections.[1][2] Its established safety profile and listing on the World Health Organization's list of essential medicines make it an attractive candidate for drug repurposing.[2] The primary anthelmintic mechanism involves the uncoupling of oxidative phosphorylation in mitochondria of the parasite.[1][2] However, extensive screening campaigns have unveiled its potent activity against a diverse array of pathogens, including bacteria, cancer cells, and, most notably, a wide range of viruses.[1][3][4] This discovery has pivoted Niclosamide into the spotlight as a promising broad-spectrum antiviral agent, with potential applications against numerous viral threats of public health concern.[2]

The Antiviral Spectrum of Niclosamide

Through numerous in vitro studies, Niclosamide has demonstrated efficacy against a remarkable variety of both RNA and DNA viruses.[5] Its activity is often observed in the nanomolar to low-micromolar range, highlighting its potential as a potent viral inhibitor.[2]

| Viral Family | Specific Virus | Reported EC50/IC50 | Cell Line | Reference(s) |

| Coronaviridae | SARS-CoV | <0.1 µM | Vero E6 | [1][2] |

| MERS-CoV | 1000-fold inhibition at 10 µM | Vero B4 | [2] | |

| SARS-CoV-2 | Varies by variant | Vero E6, H1437 | [6] | |

| Flaviviridae | Zika Virus (ZIKV) | Low micromolar | - | [1] |

| Japanese Encephalitis Virus (JEV) | Low micromolar | - | [1] | |

| Hepatitis C Virus (HCV) | 0.16 µM | - | [1] | |

| Dengue Virus | - | - | [7] | |

| Picornaviridae | Human Rhinovirus (HRV) | - | - | [1] |

| Togaviridae | Chikungunya Virus (CHIKV) | Low micromolar | - | [1] |

| Adenoviridae | Human Adenovirus (HAdV) | Sub-micromolar to low micromolar | A549 | [1][8] |

| Herpesviridae | Epstein-Barr Virus (EBV) | - | - | [1] |

| Filoviridae | Ebola Virus (EBOV) | - | - | [1] |

Multifaceted Mechanisms of Antiviral Action

A key aspect of Niclosamide's broad-spectrum activity is that it primarily targets host cell pathways that viruses hijack for their replication, rather than targeting specific viral proteins. This host-directed approach makes it less susceptible to the development of viral resistance.[7]

Disruption of Intracellular pH Gradients

Many viruses, particularly enveloped ones, rely on the acidic environment of endosomes to trigger conformational changes in their surface proteins, facilitating fusion with the endosomal membrane and release of the viral genome into the cytoplasm. Niclosamide functions as a protonophore, a lipophilic molecule that can transport protons across biological membranes.[6] This action neutralizes the acidic pH of endosomes and other acidic organelles like the Golgi apparatus.[7][9] By disrupting this essential pH gradient, Niclosamide effectively blocks the entry and subsequent replication of a wide range of pH-dependent viruses.[6][7][10]

Caption: Niclosamide's disruption of the viral-hijacked autophagy pathway.

Inhibition of Virus-Induced Syncytia Formation

Certain viruses, including SARS-CoV-2, can induce the fusion of infected cells with neighboring healthy cells, forming large, multinucleated cells called syncytia. This allows the virus to spread from cell to cell without being exposed to the host's immune system. Niclosamide has been shown to potently inhibit the formation of SARS-CoV-2 spike protein-mediated syncytia. [6][7]This action is thought to be mediated by the inhibition of the host cell scramblase TMEM16F, a protein involved in membrane fusion events. [6]

Structure-Activity Relationship (SAR) and Analog Development

While Niclosamide is a potent antiviral, its clinical utility is hampered by low aqueous solubility and poor oral bioavailability (<10%). [4][6]This has spurred research into developing analogs with improved pharmacokinetic properties and a better safety profile. Studies on derivatives of the Niclosamide scaffold have revealed that the protonophore property is crucial for antiviral efficacy. [6] Research into novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues has yielded compounds with significantly improved selectivity indexes (SI) against human adenovirus (HAdV). [8]For instance, certain derivatives showed potent anti-HAdV activity while having significantly decreased cytotoxicity compared to the parent compound, Niclosamide. [8]Similarly, N-alkylated derivatives have demonstrated potent activity against Respiratory Syncytial Virus (RSV) with lower cytotoxicity than Niclosamide. [11]These findings suggest that the Niclosamide scaffold is a promising starting point for the development of optimized antiviral drugs with enhanced therapeutic windows. [6][8]

Experimental Protocols for Antiviral Evaluation

The following protocols provide a framework for the in vitro assessment of Niclosamide and its analogs. The causality behind experimental choices is emphasized to ensure robust and reproducible data.

General Workflow for In Vitro Antiviral Screening

Caption: Standard workflow for evaluating antiviral compounds in vitro.

Protocol 1: Cytotoxicity Assay (MTT Method)

-

Rationale: Before assessing antiviral activity, it is crucial to determine the concentration range at which the compound is not toxic to the host cells. This allows for the differentiation between true antiviral effects and effects due to cell death. The 50% cytotoxic concentration (CC50) is a key parameter.

-

Methodology:

-

Cell Seeding: Seed host cells (e.g., Vero E6 for SARS-CoV-2, A549 for HAdV/RSV) in a 96-well plate at a density that ensures they are in the logarithmic growth phase (e.g., 1 x 10^4 cells/well) and incubate overnight.

-

Compound Treatment: Prepare a 2-fold serial dilution of Niclosamide in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "cells only" (no compound) and "medium only" (no cells) controls.

-

Incubation: Incubate the plate for a period that matches the duration of the planned antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the "cells only" control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression.

-

Protocol 2: Plaque Reduction Assay

-

Rationale: This is the gold-standard assay for quantifying the inhibition of infectious virus production. It measures the ability of a compound to prevent the formation of plaques (localized areas of cell death) caused by viral infection. The 50% effective concentration (EC50) is determined.

-

Methodology:

-

Cell Seeding: Seed host cells in a 6-well or 12-well plate to form a confluent monolayer.

-

Infection: Remove the growth medium and infect the cell monolayer with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours at 37°C.

-

Compound Treatment: Remove the virus inoculum. Overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose) mixed with various concentrations of Niclosamide (well below its CC50). The semi-solid overlay prevents the spread of progeny virus through the medium, restricting it to cell-to-cell spread and thus forming distinct plaques.

-

Incubation: Incubate the plates for several days until visible plaques are formed in the "virus only" control wells.

-

Staining: Remove the overlay, fix the cells (e.g., with 4% paraformaldehyde), and stain with a solution like crystal violet, which stains living cells. Plaques will appear as clear zones.

-

Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the "virus only" control. Determine the EC50 by plotting the percentage of inhibition against the compound concentration.

-

Challenges and Future Directions

Despite its potent in vitro activity, the clinical development of Niclosamide as an antiviral faces significant hurdles. [3]

-

Poor Bioavailability: Niclosamide's low solubility and absorption limit its systemic exposure when administered orally. [4][6]This is a major obstacle for treating systemic viral infections.

-

Cytotoxicity: The therapeutic window for Niclosamide can be narrow, as its antiviral efficacy can overlap with its cytotoxicity at higher concentrations. [3][6] To overcome these challenges, several innovative strategies are being explored:

-

Advanced Formulations: Nanotechnology-based delivery systems, such as nanosuspensions, are being developed to enhance the solubility and bioavailability of Niclosamide. [4][12]Inhalable formulations are also being investigated to deliver the drug directly to the primary site of respiratory infections. [12]2. Analog Development: As previously discussed, synthesizing new chemical entities based on the Niclosamide scaffold aims to create compounds with an improved selectivity index—retaining high antiviral potency while reducing host cell toxicity. [6][8]3. Clinical Trials: Several clinical trials have been initiated to evaluate the efficacy of repurposed Niclosamide against various viral diseases, particularly COVID-19. [4][7]The outcomes of these trials will be critical in determining its future role in antiviral therapy.

Conclusion

5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide (Niclosamide) represents a compelling case study in drug repurposing. Its evolution from a simple anthelmintic to a broad-spectrum antiviral candidate is underpinned by a unique, host-directed mechanism of action that promises a high barrier to viral resistance. While challenges related to its physicochemical properties remain, ongoing innovations in drug delivery and medicinal chemistry are paving the way for its potential clinical use. The continued investigation of Niclosamide and its next-generation analogs holds significant promise for the development of new, urgently needed tools to combat a wide range of viral pathogens.

References

-

Xu, J., Shi, P.-Y., Li, H., & Zhou, J. (2020). Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential. ACS Infectious Diseases, 6(5), 909–915. [Link]

-

Jurgeit, A., McDowell, R., Moese, S., Hanselmann, B., Vu, C. B., & Wicht, O. (2012). Niclosamide Is a Proton Carrier and Targets Acidic Endosomes with Broad Antiviral Effects. PLoS Pathogens, 8(10), e1002976. [Link]

-

Kadri, H., et al. (2021). Niclosamide—A promising treatment for COVID‐19. British Journal of Pharmacology, 178(13), 2635-2646. [Link]

-

Fursmidt, R. B., et al. (2022). In Vitro Evaluation and Mitigation of Niclosamide's Liabilities as a COVID-19 Treatment. Microbiology Spectrum, 10(4), e00911-22. [Link]

-

Xu, J., et al. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry, 63(21), 12830–12852. [Link]

-

Gassen, N. C., et al. (2019). SKP2 attenuates autophagy through Beclin1-ubiquitination and its inhibition reduces MERS-Coronavirus infection. Nature Communications, 10(1), 5770. (Note: The provided search results mention the mechanism for MERS-CoV and autophagy, this is a representative paper on the topic). [Link]

-

Pindiprolu, S. S., & Pindiprolu, S. (2020). Plausible mechanisms of Niclosamide as an antiviral agent against COVID-19. Medical Hypotheses, 142, 109820. [Link]

-

El-Damasy, D. A., et al. (2019). Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. RSC Advances, 9(45), 26039-26052. [Link]

-

Xu, J., et al. (2021). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. European Journal of Medicinal Chemistry, 223, 113642. [Link]

-

Wang, G., et al. (2025). Repurposing Niclosamide for COVID-19: Synergistic Strategies of Nanotechnology and Novel Materials to Enhance Antiviral Efficacy. Microbial Pathogenesis, 108169. [Link]

-

Fursmidt, R. (2022). Repurposing Niclosamide for COVID-19. [Link]

-

Wang, Y., et al. (2022). Repurposing niclosamide as a novel anti-SARS-Cov-2 drug by restricting entry protein CD147. Signal Transduction and Targeted Therapy, 7(1), 167. [Link]

-

Al-Awady, M. S., et al. (2025). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. [Link]

-

Imperiale, F., et al. (2020). Toward Repositioning Niclosamide for Antivirulence Therapy of Pseudomonas aeruginosa Lung Infections: Development of Inhalable Formulations through Nanosuspension Technology. Molecular Pharmaceutics, 17(10), 3846–3858. [Link]

-

Xu, J., et al. (2023). Therapeutic potential of salicylamide derivatives for combating viral infections. Medicinal Research Reviews, 43(4), 897-931. [Link]

Sources

- 1. Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. drugrepurposing.umich.edu [drugrepurposing.umich.edu]

- 4. Repurposing niclosamide for COVID-19: Synergistic strategies of nanotechnology and novel materials to enhance antiviral efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Evaluation and Mitigation of Niclosamide’s Liabilities as a COVID-19 Treatment | bioRxiv [biorxiv.org]

- 7. Niclosamide—A promising treatment for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Technical Guide: Putative Targets of 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide

The following technical guide details the putative targets and mechanism of action for 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide (also referred to as 2',5-Dichlorosalicylanilide or DCSA ).

Executive Summary

5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide is a bioactive salicylanilide derivative structurally analogous to Niclosamide but lacking the 4'-nitro moiety.[1][2] While often overshadowed by its nitrated congener, this compound exhibits a distinct polypharmacological profile.[1][2]

Its primary mechanism of action is mitochondrial uncoupling , acting as a protonophore to dissipate the transmembrane potential (

Chemical Identity & Physicochemical Properties

Understanding the targets requires first understanding the molecule's capacity to cross membranes and interact with hydrophobic pockets.[1][2]

| Property | Value | Relevance to Target Engagement |

| IUPAC Name | 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide | Core scaffold for search/synthesis.[1][2] |

| Common Abbr. | DCSA, 2',5-Dichlorosalicylanilide | Used in older bioenergetics literature.[1][2] |

| Molecular Weight | ~282.12 g/mol | Optimal for oral bioavailability (Lipinski compliant).[1][2] |

| pKa (Phenolic) | ~6.5 - 7.0 | Critical for proton cycling at physiological pH (7.4).[1][2] |

| LogP | ~4.0 - 4.5 | High lipophilicity drives membrane insertion (Mitochondria).[1][2] |

| H-Bond Donors | 2 (Amide N-H, Phenolic O-H) | Key for binding pocket interactions (e.g., PML).[1][2] |

Primary Putative Targets

Target 1: The Mitochondrial Inner Membrane (Protonophore Activity)

Mechanism: The most validated "target" is not a single protein but the lipid bilayer of the inner mitochondrial membrane (IMM) .[1][2] The compound acts as a lipophilic weak acid.[1][2]

-

Deprotonation: In the mitochondrial matrix (alkaline pH), the phenolic hydroxyl group releases a proton, becoming an anion (

).[1][2] -

Delocalization: The negative charge is stabilized by the electron-withdrawing chlorine atoms and the amide bond, allowing the anion to remain lipophilic.[1][2]

-

Translocation: The anion crosses the IMM to the intermembrane space (acidic pH).[1][2]

-

Protonation: It picks up a proton (

) to become neutral ( -

Return: The neutral

diffuses back into the matrix, completing the futile cycle and dissipating the proton motive force (PMF) required for ATP synthesis.[1][2]

Therapeutic Implication: This uncoupling induces energy stress, activating AMPK , inhibiting mTORC1 , and triggering apoptosis in metabolically demanding cancer cells.[1][2]

Target 2: Promyelocytic Leukemia (PML) Nuclear Bodies

Mechanism: Recent screens identify 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide as a PML inhibitor .[1][2] PML bodies are nuclear sub-structures involved in apoptosis, senescence, and antiviral defense.[1][2]

-

Direct/Indirect Action: The compound promotes the degradation or disassembly of PML bodies.[2] This is often mediated by the oxidation of zinc-finger motifs on the PML protein (RBCC domain) due to ROS generation (a downstream effect of mitochondrial uncoupling) or direct covalent modification.[1][2]

-

Oncological Relevance: Degradation of PML-RAR

fusion proteins is the curative mechanism in Acute Promyelocytic Leukemia (APL).[1][2] This compound mimics the functional outcome of Arsenic Trioxide (ATO) but via a distinct organic scaffold.[1][2]

Target 3: Viral Replication Complexes (RSV & Adenovirus)

Mechanism: The compound exhibits potent antiviral activity, particularly against Respiratory Syncytial Virus (RSV).[1][2][3]

-

Causality: The antiviral effect is likely host-targeted rather than virus-targeted.[1][2] By uncoupling mitochondria, the compound alters the host cell's metabolic state, making it inhospitable for viral replication which requires high ATP levels.[1][2] It may also modulate nucleocytoplasmic trafficking via PML body disruption.[1][2]

Experimental Validation Protocols

To validate these targets in a new biological model, the following self-validating workflows are recommended.

Protocol A: Mitochondrial Uncoupling Validation (Seahorse Assay)

Objective: Distinguish between Electron Transport Chain (ETC) inhibition and Uncoupling.[1][2]

-

Cell Prep: Seed HepG2 or HeLa cells (20,000 cells/well) in XF96 plates.

-

Basal Measurement: Measure Oxygen Consumption Rate (OCR).

-

Compound Injection: Inject 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide (Titrate 0.1

M – 10 -

Oligomycin Control: Add Oligomycin (ATP synthase inhibitor).[1][2]

Protocol B: PML Degradation Assay (Western Blot & Immunofluorescence)

Objective: Confirm target engagement with PML nuclear bodies.[1][2]

-

Treatment: Treat NB4 (APL) or U2OS cells with compound (1-5

M) for 6, 12, and 24 hours.[1][2] -

Lysis: Lyse cells in RIPA buffer containing NEM (N-ethylmaleimide) to preserve sumoylation states.

-

Microscopy (Orthogonal): Fix cells and stain with anti-PML (green) and DAPI (blue).[1][2]

Visualizing the Mechanism

The following diagram illustrates the dual-action pathway connecting mitochondrial uncoupling to PML degradation and cell death.

Figure 1: Mechanistic flow from mitochondrial insertion to nuclear PML degradation.[1][2]

Data Summary: Activity Profile

| Target / Pathway | Assay Type | Effective Concentration ( | Phenotypic Outcome |

| Mitochondrial Uncoupling | Oxygen Consumption (Seahorse) | 0.5 – 2.0 | Increased respiration, ATP drop.[1][2] |

| PML Degradation | Western Blot / IF | 1.0 – 5.0 | Loss of nuclear bodies, apoptosis in APL cells.[1][2] |

| RSV Replication | Plaque Reduction Assay | ~0.5 | Inhibition of viral progeny.[1][2] |

| Cytotoxicity (Cancer) | MTT / CellTiter-Glo | 1.0 – 10.0 | Selective toxicity to leukemia/prostate cancer.[1][2] |

References

-

Ježek, P., et al. (2019). Uncoupling mechanism and redox regulation of mitochondrial uncoupling protein 1 (UCP1). Biochimica et Biophysica Acta (BBA)-Bioenergetics.[1][2] Available at: [Link][1][2]

-

Childress, E. S., et al. (2018). Small Molecule Mitochondrial Uncouplers and Their Therapeutic Potential.[1][2] Journal of Medicinal Chemistry. Available at: [Link][1][2]

-

PubChem. 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]

Sources

- 1. 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide;2,3,5-trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-6-hydroxybenzamide | C26H14Cl7N3O7 | CID 88598824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide | 6626-92-2 [smolecule.com]

Methodological & Application

Application Note: Cytotoxicity Profiling of 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide (Niclosamide) using the MTT Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide, more commonly known as Niclosamide, is an FDA-approved anthelmintic drug used for treating tapeworm infections.[1][2] Beyond its established use, a significant body of research has identified Niclosamide as a potent multifunctional agent with antiviral and anti-cancer properties.[1][3] Its therapeutic potential stems from its ability to modulate multiple critical cellular signaling pathways, including Wnt/β-catenin, mTOR, and STAT3, which are often dysregulated in cancer.[1][2][4] Niclosamide has been shown to induce cell cycle arrest, inhibit proliferation, and trigger apoptosis in various cancer cell lines.[1][5]

Given its potential for repositioning as a therapeutic in oncology and other fields, a robust and reproducible method for quantifying its cytotoxic effects is essential. This application note provides a detailed protocol for assessing the cytotoxicity of Niclosamide using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, a widely accepted method for evaluating cell viability.[6][7]

Principle of the MTT Assay

The MTT assay is a quantitative and reliable method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] The core principle lies in the enzymatic conversion of a water-soluble yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[8] In viable, metabolically active cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, catalyze this reduction.[6] The resulting intracellular formazan crystals are then solubilized, and the absorbance of the colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[6]

Caption: Principle of the MTT cytotoxicity assay.

Materials and Reagents

-

Compound: 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide (Niclosamide, CAS: 50-65-7)

-

Cell Line: Human lung adenocarcinoma cell line (A549) or other appropriate cancer cell line.

-

Reagents:

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL)

-

Trypsin-EDTA solution (0.25%)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

-

Equipment:

-

Humidified incubator (37°C, 5% CO₂)

-

Laminar flow hood

-

Microplate reader (capable of measuring absorbance at 570 nm)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Orbital shaker

-

Experimental Workflow

The overall workflow for the cytotoxicity assay is a multi-day process that requires careful planning and aseptic technique.

Caption: Experimental workflow for Niclosamide cytotoxicity assessment.

Detailed Step-by-Step Protocol

Part 1: Cell Culture and Seeding (Day 1)

-

Cell Maintenance: Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator. Subculture cells every 2-3 days to maintain logarithmic growth.

-

Cell Seeding:

-

Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to a density of 1 x 10⁵ cells/mL in complete culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10⁴ cells/well).[8]

-

Expert Insight: Consistent cell seeding is critical. Avoid seeding cells in the outer perimeter wells as they are prone to evaporation (the "edge effect"). Instead, fill these wells with 100 µL of sterile PBS to maintain humidity.

-

-

Incubation: Incubate the plate for 24 hours to allow cells to attach and resume logarithmic growth.

Part 2: Compound Preparation and Treatment (Day 2)

-

Stock Solution Preparation: Niclosamide is poorly soluble in aqueous solutions but is soluble in DMSO.[9][10][11] Prepare a 15 mM stock solution by dissolving 5 mg of Niclosamide powder (MW: 327.12 g/mol ) in 1.02 mL of DMSO.[10]

-

Working Solutions: Perform a serial dilution of the Niclosamide stock solution in serum-free medium to create a range of working concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.12 µM, 0 µM). The final concentration in the well will be half of this.

-

Vehicle Control: It is crucial to include a vehicle control. This contains the highest concentration of DMSO used in the treatment wells (typically ≤0.5%) but no Niclosamide. This step ensures that any observed cytotoxicity is due to the compound and not the solvent.

-

-

Cell Treatment:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the prepared Niclosamide working solutions or control medium to the appropriate wells. Each concentration should be tested in triplicate.

-

-

Incubation: Return the plate to the incubator for 48 to 72 hours. The optimal incubation time may vary depending on the cell line's doubling time and should be determined empirically.

Part 3: MTT Assay and Data Acquisition (Day 4)

-

MTT Reagent Addition:

-

Prepare a 5 mg/mL MTT stock solution in sterile PBS.

-

At the end of the treatment period, add 10-20 µL of the MTT stock solution to each well (final concentration of ~0.5 mg/mL).[12]

-

-

Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[8][12] During this time, viable cells will form visible purple formazan crystals.

-

Formazan Solubilization:

-

Carefully remove the MTT-containing medium from each well without disturbing the formazan crystals.[13]

-

Add 150 µL of DMSO to each well to dissolve the crystals.[8]

-

Expert Insight: To ensure complete solubilization, place the plate on an orbital shaker for 15 minutes at room temperature, protected from light.[13]

-

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[6]

Data Analysis and Interpretation

-

Calculate Percentage Viability:

-

Average the absorbance readings for the triplicate wells of each condition.

-

Subtract the average absorbance of the blank (medium only) from all other values.

-

Normalize the data to the vehicle control to calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100

-

-

Generate Dose-Response Curve:

-

Determine IC₅₀ Value:

-

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of Niclosamide that reduces cell viability by 50%.[16]

-

This value is determined from the dose-response curve by finding the concentration that corresponds to 50% viability.

-

Expert Insight: Use a non-linear regression analysis (four-parameter logistic model) with software like GraphPad Prism to accurately calculate the IC₅₀ value from the dose-response data.[15][17]

-

Example Data Presentation

Table 1: Raw Absorbance Data (570 nm)

| Niclosamide (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average |

|---|---|---|---|---|

| 0 (Vehicle) | 1.254 | 1.288 | 1.271 | 1.271 |

| 1.56 | 1.103 | 1.121 | 1.095 | 1.106 |

| 3.12 | 0.855 | 0.879 | 0.863 | 0.866 |

| 6.25 | 0.612 | 0.630 | 0.625 | 0.622 |

| 12.5 | 0.341 | 0.355 | 0.338 | 0.345 |

| 25 | 0.150 | 0.145 | 0.152 | 0.149 |

| 50 | 0.088 | 0.091 | 0.085 | 0.088 |

Table 2: Calculated Results

| Niclosamide (µM) | Average Absorbance | % Cell Viability |

|---|---|---|

| 0 (Vehicle) | 1.271 | 100.0% |

| 1.56 | 1.106 | 87.0% |

| 3.12 | 0.866 | 68.1% |

| 6.25 | 0.622 | 49.0% |

| 12.5 | 0.345 | 27.1% |

| 25 | 0.149 | 11.7% |

| 50 | 0.088 | 6.9% |

| Calculated IC₅₀ | | ~6.5 µM |

References

-

Enzymatic Glucosylation Enhances the Solubility of Niclosamide but Abrogates Its Therapeutic Efficacy. (2022). ACS Omega. Available at: [Link]

-

5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzamide. PubChem. Available at: [Link]

-

Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Journal of Medicinal Chemistry. Available at: [Link]

-

Niclosamide enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc. National Center for Biotechnology Information. Available at: [Link]

-

The magic bullet: Niclosamide. Frontiers in Oncology. Available at: [Link]

-

How to calculate IC50 for my dose response? (2016). ResearchGate. Available at: [Link]

-

Can anyone tell me about the solubility of niclosamide? (2015). ResearchGate. Available at: [Link]

-

MTT (Assay protocol). (2023). Protocols.io. Available at: [Link]

-

Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2023). YouTube. Available at: [Link]

-

Antihelminthic Niclosamide Induces Autophagy and Delayed Apoptosis in Human Non-small Lung Cancer Cells In Vitro and In Vivo. Anticancer Research. Available at: [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]

-

Benzamide, N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxy-. PubChem. Available at: [Link]

-

Niclosamide: Beyond an antihelminthic drug. PubMed Central. Available at: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

-

MTT Proliferation Assay Protocol. (2024). ResearchGate. Available at: [Link]

Sources

- 1. Niclosamide enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The magic bullet: Niclosamide [frontiersin.org]

- 3. Buy 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide | 6626-92-2 [smolecule.com]

- 4. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. MTT (Assay protocol [protocols.io]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Niclosamide Powder | Cell Signaling Technology [cellsignal.com]

- 11. researchgate.net [researchgate.net]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. IC50 Calculator | AAT Bioquest [aatbio.com]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

Troubleshooting & Optimization

5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide solubility in DMSO vs ethanol

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide, commonly known as Niclosamide. This guide provides in-depth answers to frequently asked questions regarding its solubility in DMSO and ethanol, offering troubleshooting advice and best practices for your experiments.

Frequently Asked Questions (FAQs)

What is the expected solubility of Niclosamide in DMSO and ethanol?

The solubility of Niclosamide, a compound known for its poor aqueous solubility, differs significantly between dimethyl sulfoxide (DMSO) and ethanol.[1] DMSO is generally a much more effective solvent for Niclosamide than ethanol.

It is important to note that reported solubility values can vary between sources, which may be attributed to differences in experimental conditions such as temperature, purity of the compound, and the specific form of Niclosamide used (e.g., ethanolamine salt vs. free acid).

Data Summary: Niclosamide Solubility

| Solvent | Reported Solubility Range | Molar Solubility (approx.) | Notes |

| DMSO | 14 mg/mL to 30 mg/mL[2][3] | ~42.8 mM to ~91.7 mM | A powerful polar aprotic solvent, excellent for creating high-concentration stock solutions.[4][5] |

| Ethanol | 0.25 mg/mL to 6 mg/mL[2][3] | ~0.76 mM to ~18.3 mM | A polar protic solvent; solubility can be enhanced with heating.[6][7] |

A study also reported the mole fraction solubility of niclosamide at 323.15 K to be 1.52 × 10⁻⁴ in DMSO and 1.66 × 10⁻⁴ in ethanol.[1]

Why is there a significant difference in solubility between DMSO and ethanol?

The difference in solubility is rooted in the chemical properties of the solvents and their interaction with the Niclosamide molecule.

-

DMSO (Dimethyl Sulfoxide): As a polar aprotic solvent, DMSO is an excellent hydrogen bond acceptor.[4] The phenolic hydroxyl (-OH) group on Niclosamide can readily form a strong hydrogen bond with the sulfoxide group of DMSO, facilitating its dissolution.[1] Its ability to dissolve a wide range of polar and nonpolar compounds makes it highly effective for solubilizing complex molecules like Niclosamide.[4][5]

-

Ethanol: Ethanol is a polar protic solvent, meaning it has a hydroxyl group that can act as both a hydrogen bond donor and acceptor. While it can interact with Niclosamide, the overall solvation is less effective compared to DMSO. Some sources indicate that solubility in ethanol can be improved by heating.[6][7]

Troubleshooting and Experimental Protocols

I'm seeing a precipitate when diluting my Niclosamide stock solution into an aqueous buffer. What's happening and how can I fix it?

This is a common issue known as "precipitation upon dilution" and occurs because Niclosamide is poorly soluble in water.[1][6] When a concentrated stock in an organic solvent is diluted into an aqueous medium (like cell culture media or PBS), the Niclosamide molecules are forced out of the solution as they come into contact with water, a poor solvent for them.

Troubleshooting Steps:

-

Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of Niclosamide in your aqueous solution.

-

Optimize the Dilution Process:

-

Rapid Mixing: Add the Niclosamide stock solution to your aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can sometimes help to keep the compound in solution at lower concentrations.

-

Stepwise Dilution: Instead of a single large dilution, try a series of smaller dilutions.

-

-

Increase the Cosolvent Concentration: If your experimental system can tolerate it, increasing the percentage of the organic solvent in the final solution can help maintain solubility. However, be mindful that both DMSO and ethanol can have effects on cells at higher concentrations.[8][9]

-

Consider a Surfactant or Carrier: For in vivo or complex in vitro models, formulation strategies using surfactants or carriers like PEG 6000 and Poloxamer 188 have been shown to improve the aqueous solubility and bioavailability of Niclosamide.[10]

What is the recommended protocol for preparing a high-concentration stock solution of Niclosamide?

For most applications requiring a high-concentration stock, DMSO is the solvent of choice.

Protocol: Preparing a 15 mM Niclosamide Stock in DMSO [3]

-

Weighing: Accurately weigh 5 mg of Niclosamide powder.

-

Solvent Addition: Add 1.02 mL of high-purity, anhydrous DMSO to the powder.

-

Dissolution:

-

Vortex the solution vigorously for 1-2 minutes.

-

If the powder is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.[11] Visually inspect the solution to ensure there are no remaining solid particles.

-

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 3 months.[3][6]

When should I choose ethanol over DMSO to dissolve Niclosamide?

While DMSO offers superior solubility, there are instances where ethanol might be preferred:

-

Cell Line Sensitivity: Some cell lines are more sensitive to DMSO, and ethanol may be a less toxic alternative at the required final concentration.[8][12] Always perform a solvent tolerance test for your specific cell line.

-

Experimental Constraints: Certain experimental techniques or downstream applications may be incompatible with DMSO.

Protocol: Preparing a Saturated Solution of Niclosamide in Ethanol

-

Weighing: Weigh a known amount of Niclosamide powder.

-

Solvent Addition: Add a small volume of 100% ethanol.

-

Dissolution: Vortex the mixture. If undissolved solid remains, you can gently warm the solution (e.g., in a 37°C water bath) to aid dissolution, as Niclosamide's solubility in ethanol increases with temperature.[6][7]

-

Clarification: If a saturated solution is desired, continue adding small amounts of Niclosamide until a persistent precipitate is observed. Centrifuge the solution to pellet the excess solid and carefully collect the supernatant.

-

Storage: Store the ethanolic solution at -20°C. Be aware that the compound may precipitate out of solution upon freezing and may require warming and vortexing to redissolve.

How should I store my Niclosamide solutions?

Stock solutions of Niclosamide in either DMSO or ethanol can be stored at -20°C for up to three months.[3][6] To maintain the integrity of the compound, it is crucial to aliquot the stock solution into single-use volumes to prevent degradation that can be caused by multiple freeze-thaw cycles. For aqueous dilutions, it is not recommended to store them for more than one day.[2]

Sources

- 1. Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Niclosamide Powder | Cell Signaling Technology [cellsignal.com]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Niclosamide CAS#: 50-65-7 [m.chemicalbook.com]

- 7. Niclosamide | 50-65-7 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]

Technical Support Center: Aqueous Stability of 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide (Niclosamide)

Welcome to the technical support guide for 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide, commonly known as Niclosamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with Niclosamide in aqueous solutions. Given its classification as a Biopharmaceutics Classification System (BCS) Class II drug, Niclosamide's low solubility and potential for instability are critical experimental hurdles.[1] This guide provides in-depth FAQs, troubleshooting workflows, and validated protocols to ensure the integrity and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the fundamental properties of Niclosamide in aqueous environments.

Q1: What is the expected aqueous solubility of Niclosamide?

A1: Niclosamide is characterized by its very low aqueous solubility. At 20°C, its solubility is reported to be between 5-8 μg/mL.[1] One study measured the solubility of pure Niclosamide in water to be 5.7 μg/mL.[2] However, its solubility is highly dependent on the pH of the solution.

Q2: How does pH impact the solubility and stability of Niclosamide?

A2: As a weak acid with a phenolic -OH group (pKa values reported between 5.6 and 7.2), the solubility of Niclosamide increases significantly in alkaline conditions (higher pH).[1][3] For instance, one study demonstrated an increase in supernatant concentration from approximately 1.77 μM at pH 3.66 to over 641 μM at pH 9.5.[4]

While solubility is enhanced at high pH, stability is compromised. Niclosamide is generally stable in acidic to neutral aqueous solutions (pH 1-4).[5] However, it undergoes rapid hydrolytic degradation in alkaline media, particularly at pH values above 7.[5][6] Forced degradation studies show that in strongly alkaline solutions (e.g., 1N NaOH), degradation is observable over a period of days.[4][7] Therefore, a critical trade-off exists between achieving a higher concentration in solution and maintaining the chemical integrity of the molecule.

Q3: What are the primary degradation products of Niclosamide in aqueous solution?

A3: The primary degradation pathway for Niclosamide in both acidic and basic conditions is the hydrolysis of its amide bond.[1][3][6] This cleavage results in two main degradation products:

-

5-Chlorosalicylic acid (also known as 5-chloro-2-hydroxybenzoic acid)

-

2-Chloro-4-nitroaniline

These products have different chemical properties (e.g., fluorescence, color) than the parent molecule and can be readily identified by analytical techniques like HPLC or spectrophotometry.[5][6][8]

Q4: Is Niclosamide sensitive to light?

A4: Yes, Niclosamide is a photosensitive compound.[5] Exposure to both sunlight and UV light can induce photodegradation, leading to the formation of degradation products.[5][6] Some reports also indicate that alkaline conditions can further promote photooxidation.[1][3][8] Consequently, it is imperative to protect Niclosamide solutions from light during preparation, storage, and experimentation by using amber vials or covering glassware with aluminum foil.

Q5: What are the recommended storage conditions for aqueous Niclosamide solutions?

A5: Based on its chemical properties, the following storage conditions are recommended:

-

pH: Store solutions in a buffered system at a pH below 7, ideally between pH 4 and 6, to minimize hydrolysis.

-

Temperature: Store solutions at refrigerated temperatures (2-8°C) to slow down any potential degradation.

-

Light: Always store solutions in light-protected containers (e.g., amber glass vials).

-

Duration: Due to its potential for precipitation and degradation, it is strongly recommended to prepare Niclosamide solutions fresh for each experiment whenever possible.

Q6: Why do I see different solubility results with Niclosamide from different suppliers or batches?

A6: This variability can be attributed to the existence of different solid-state forms, or polymorphs, of Niclosamide.[7] The compound can exist as a hygroscopic anhydrous form or as at least two different monohydrates (HA and HB).[1] The anhydrous form is more soluble but can rapidly convert to the less soluble and more stable monohydrate form in an aqueous medium.[1] This conversion can lead to precipitation and a lower-than-expected final concentration in solution. Different suppliers may provide different polymorphic forms, leading to discrepancies in dissolution behavior.[7]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during experimentation.

Issue 1: Inconsistent or lower-than-expected concentration in solution after preparation.

-

Probable Cause 1: Precipitation due to Polymorphic Conversion. The initially dissolved, more soluble anhydrous form may be converting to a less soluble monohydrate and precipitating out of solution.[1] This is a common cause of inconsistent results.

-

Solution: Prepare solutions immediately before use. Avoid storing aqueous stock solutions for extended periods. If you observe a precipitate, do not assume the supernatant concentration is what you initially prepared. Consider using a co-solvent system (e.g., a small percentage of DMSO or ethanol) before final dilution in buffer, but be mindful of the co-solvent's effect on your experimental system.

-

-

Probable Cause 2: Degradation. If the solution was prepared at a high pH (>7) or was not protected from light, chemical degradation may have occurred, reducing the concentration of the parent compound.

-

Solution: Verify the pH of your final solution and ensure it is within the stable range (ideally pH < 7). Always work in light-protected conditions. Analyze the solution by HPLC to check for the presence of degradation peaks corresponding to 5-chlorosalicylic acid and 2-chloro-4-nitroaniline.

-

-

Troubleshooting Workflow: Inconsistent Concentration

Caption: Troubleshooting workflow for inconsistent Niclosamide concentration.

Issue 2: Appearance of a yellow tint or unexpected peaks in analytical readouts (HPLC, UV-Vis).

-

Probable Cause: Chemical Degradation. The appearance of a yellow color is a strong indicator of degradation, as one of the primary hydrolysis products, 2-chloro-4-nitroaniline, is a yellow-colored compound.[6] New peaks in an HPLC chromatogram are also definitive evidence of degradation.

-

Solution: Review your experimental conditions.

-

Check pH: Ensure the pH has not drifted into the alkaline range.

-

Check Light Exposure: Confirm that all steps were performed with adequate light protection.

-

Check Temperature: Ensure the solution was not exposed to high temperatures.

-

Confirm Identity: If possible, use analytical standards of the expected degradants (5-chlorosalicylic acid and 2-chloro-4-nitroaniline) to confirm the identity of the new peaks in your chromatogram.

-

-

-

Hydrolytic Degradation Pathway of Niclosamide

Section 3: Data Summary & Key Protocols

Data Summary Tables

Table 1: pH-Dependent Solubility of Niclosamide This table summarizes representative data on how pH affects Niclosamide concentration in aqueous buffer. Actual values may vary based on the specific polymorph and buffer system used.

| pH | Approximate Supernatant Concentration (μM) | Fold Increase (approx.) |

| 3.66 | ~1.8 - 2.5 | 1x (Baseline) |

| 8.0 | ~30 | ~15x |

| 8.5 | ~90 | ~45x |

| 9.1 | ~300 | ~150x |

| 9.5 | ~640 - 700 | ~350x |

| Data synthesized from references [4]and.[7] |

Table 2: Summary of Factors Affecting Niclosamide Stability

| Factor | Condition Leading to Instability | Primary Consequence | Recommended Mitigation |

| pH | Alkaline conditions (pH > 7) | Hydrolysis of amide bond | Maintain solution pH in the acidic to neutral range (4-6). |

| Light | Exposure to UV or sunlight | Photodegradation | Use amber glassware or foil wrapping at all times. |

| Temperature | Elevated temperatures (>40°C) | Increased degradation rate | Prepare and store solutions at refrigerated temperatures. |

| Solid Form | Use of anhydrous polymorph in water | Conversion to less soluble monohydrate | Prepare solutions fresh; do not store stock solutions. |

Experimental Protocols

Protocol 1: Preparation of a Buffered Niclosamide Working Solution

Causality: This protocol is designed to minimize degradation and precipitation by controlling pH and preparing the solution fresh. Using a small amount of an organic co-solvent aids initial dissolution before dilution into the final aqueous buffer.

-

Preparation of Stock Solution: Accurately weigh the required amount of Niclosamide powder. Dissolve it in a minimal volume of HPLC-grade DMSO or ethanol to create a concentrated stock solution (e.g., 10-50 mM). Ensure the powder is fully dissolved.

-

Buffer Preparation: Prepare the desired aqueous buffer (e.g., phosphate or citrate buffer) and adjust the pH to a value between 4.0 and 6.0. Filter the buffer through a 0.22 µm filter.

-

Working Solution Preparation: In a light-protected volumetric flask, add the appropriate volume of the aqueous buffer. While stirring, slowly add the required volume of the Niclosamide organic stock solution to reach the final desired concentration.

-

Expert Tip: The final concentration of the organic co-solvent should be kept to a minimum (ideally <1%) to avoid artifacts in your experiment. The slow addition to a stirring buffer helps prevent immediate precipitation.

-

-

Final Check: Verify the pH of the final working solution. Use the solution immediately. Do not store.

Protocol 2: Basic Stability Assessment by HPLC

Causality: This HPLC method allows for the separation and quantification of intact Niclosamide from its primary, more polar degradation products, providing a direct measure of stability.

-

Sample Preparation: Prepare a Niclosamide solution (e.g., 10 µg/mL) in the aqueous buffer you wish to test. Dispense aliquots into amber HPLC vials.

-

Forced Degradation (Control): To generate degradation products as markers, prepare a separate solution in a dilute alkaline medium (e.g., pH 10 buffer or 0.01 M NaOH) and another exposed to direct UV light for several hours.

-

Time Point Analysis:

-

Inject a sample immediately after preparation (T=0).

-

Store the remaining vials under the desired test conditions (e.g., specific temperature, light exposure).

-

Inject samples at subsequent time points (e.g., 1, 4, 8, 24 hours).

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic or phosphoric acid). A typical starting point is 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where Niclosamide and its degradants absorb (e.g., 330 nm).

-

-

Data Analysis: Monitor the peak area of the intact Niclosamide peak over time. A decrease in its area, coupled with an increase in the area of new, earlier-eluting peaks (degradation products), indicates instability. Calculate the percentage of Niclosamide remaining at each time point relative to T=0.

References

-

Enhancing the in vivo bioavailability and absorption of Niclosamide with amorphous solid dispersion via solvent method. [Link]

-

The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology Motivates Potentially Universal Mucin-Penetrating Nas. [Link]

-

The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections. [Link]

-

Enzymatic Glucosylation Enhances the Solubility of Niclosamide but Abrogates Its Therapeutic Efficacy. [Link]

-

Stability study of niclosamide using spectroscopy and chromatography. [Link]

-

stability studies on niclosamide using derivative spectroscopic and chromatographic methods. [Link]

-

Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning. [Link]

-

Niclosamide | C13H8Cl2N2O4 | CID 4477. [Link]

-

Kinetic study and mechanism of Niclosamide degradation | Request PDF. [Link]

-

The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections. [Link]

-

Oral Delivery of Niclosamide as an Amorphous Solid Dispersion That Generates Amorphous Nanoparticles during Dissolution. [Link]

Sources

- 1. Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Oral Delivery of Niclosamide as an Amorphous Solid Dispersion That Generates Amorphous Nanoparticles during Dissolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. wisdomlib.org [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

- 7. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preventing aggregation of 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide in vitro

Introduction

This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. It explains the causative factors behind aggregation and offers validated protocols and strategies to maintain compound solubility and ensure the integrity of your experiments.

FAQ 1: My compound precipitated immediately after I diluted my DMSO stock into my aqueous assay buffer. What is happening and why?

This is the most common issue encountered and is a classic case of a poorly soluble compound crashing out of solution when transferred from a high-concentration organic stock to an aqueous medium.

The "Why": Understanding the Physicochemical Properties

The behavior of 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide is governed by its chemical structure. It is a lipophilic molecule, meaning it prefers non-polar (organic) environments over polar (aqueous) ones. This is quantitatively described by its physicochemical properties. The structure is analogous to Niclosamide, a drug well-known for its minimal water solubility of just 5.7-20 µg/mL[3][4].

| Property | Predicted Value | Implication for Solubility | Source |

| Molecular Formula | C₁₃H₉Cl₂NO₃ | - | [5] |

| Molecular Weight | ~298.12 g/mol | - | [5] |

| XLogP3 | 3.9 | High value indicates significant hydrophobicity and poor aqueous solubility. | [5] |

| Hydrogen Bond Donors | 3 | Can interact with water, but this is overcome by the large hydrophobic structure. | [5] |

| pKa (Phenolic OH) | ~2.63 (for 5-chlorosalicylic acid) | The molecule's charge state, and thus solubility, is highly dependent on pH. | [6] |

The high XLogP3 value confirms the molecule's lipophilic nature. When you dilute your DMSO stock into an aqueous buffer, the DMSO concentration plummets, and the water molecules cannot effectively solvate the hydrophobic compound, causing it to self-associate and precipitate. This is a common challenge for 30-50% of compounds in screening libraries[2].

Troubleshooting Workflow: From Problem to Solution

Use the following decision tree to diagnose and solve aggregation issues.

Caption: Troubleshooting Decision Tree for Aggregation.

FAQ 2: What is the optimal pH for my assay buffer to maintain solubility?

The "Why": Ionization and Solubility

The 2-hydroxybenzamide moiety contains a phenolic hydroxyl group. The solubility of such groups is highly pH-dependent.

-

At acidic or neutral pH (pH < pKa): The hydroxyl group is protonated (-OH) and the molecule is neutral. This form is less soluble in water.

-

At alkaline pH (pH > pKa): The hydroxyl group is deprotonated (-O⁻), creating a charged phenolate ion. This charge significantly increases the molecule's interaction with polar water molecules, thereby increasing its solubility.

Phenolic compounds are generally more soluble at alkaline pH values[7]. For this compound, using a buffer with a pH of 7.5 to 8.5 is recommended to ensure the phenolic group is sufficiently deprotonated to aid in solubility.

FAQ 3: How can I use excipients to prevent aggregation? What are the pros and cons?

If pH optimization is insufficient, solubility-enhancing excipients are the next logical step. The two most common classes are surfactants and cyclodextrins.

1. Surfactants (e.g., Tween® 80, Polysorbate 20)

-

Mechanism: Surfactants are amphipathic molecules. Above a certain concentration (the Critical Micelle Concentration or CMC), they form micelles. The hydrophobic core of the micelle can encapsulate the poorly soluble drug, while the hydrophilic shell interacts with the aqueous buffer, keeping the entire complex in solution[8]. They also reduce surface tension, which can prevent surface-adsorption-driven aggregation[9].

-

Pros: Very effective at low concentrations, widely used in biological assays.

-

Cons: Can interfere with some assays (e.g., membrane-based assays) or affect cell viability at higher concentrations.

2. Cyclodextrins (e.g., HP-β-CD, Methyl-β-CD)

-

Mechanism: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They form inclusion complexes by encapsulating the hydrophobic drug molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility[10][][12].

-

Pros: Generally have low cell toxicity and are highly effective at solubilizing a wide range of compounds[13].

-

Cons: Can sometimes extract lipids from cell membranes at high concentrations. The complexation may also reduce the free concentration of the drug available to interact with its target.

Caption: Cyclodextrin forming an inclusion complex.

| Excipient Class | Recommended Starting Conc. | Pros | Cons |

| Non-ionic Surfactants | 0.01% - 0.05% (v/v) Tween® 80 | Highly effective, low cost | Potential for assay interference, cell toxicity at high conc. |

| Cyclodextrins | 1-10 mM HP-β-CD | Low toxicity, high solubilizing capacity | Can reduce free drug conc., higher cost |

FAQ 4: What concentration of DMSO is safe for my cells and my compound's solubility?

Dimethyl sulfoxide (DMSO) is an excellent solvent for creating high-concentration stock solutions[14]. However, it is critical to minimize the final concentration in your assay.

-

Impact on Solubility: While DMSO dissolves the compound in the stock, adding this stock to a buffer creates a complex co-solvent system. If the final DMSO concentration is too high, it can alter protein structures. If it's too low, the compound precipitates.

-